molecular formula C13H24N2O2 B1488805 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 1455812-03-9

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B1488805
CAS RN: 1455812-03-9
M. Wt: 240.34 g/mol
InChI Key: VXUDXTHTEYPFDY-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one, commonly referred to as AZ-1, is an organic compound with a unique structure and a wide range of applications in scientific research. AZ-1 is a cyclic ether, consisting of a five-membered ring with two oxygen atoms and a nitrogen atom, and a hydroxymethyl group. This compound has been studied extensively for its potential uses in drug delivery, biochemistry, and pharmacology.

Scientific Research Applications

  • Synthesis and Molecular Structure : Research by Percino et al. (2006) involved the synthesis of a compound related to the target molecule, providing insights into its molecular and crystal structure, which can be crucial for understanding its applications in materials science and chemistry (Percino et al., 2006).

  • Hydrogen Bonding Patterns : A study by Balderson et al. (2007) explored the hydrogen-bonding patterns in enaminones, including compounds structurally similar to the target molecule. This study is significant for understanding the intermolecular interactions and potential applications in crystal engineering (Balderson et al., 2007).

  • Quantum Chemical Investigations : Bouklah et al. (2012) conducted DFT and quantum chemical calculations on similar compounds, offering insights into their electronic properties, which are essential for applications in electronic materials and nanotechnology (Bouklah et al., 2012).

  • Tert-Amino Effect and Chemical Transformations : Research by Gorulya et al. (2011) focused on the tert-amino effect in compounds including analogs of the target molecule. This research is crucial for understanding chemical transformations and synthesis in pharmaceutical and organic chemistry (Gorulya et al., 2011).

  • Ring Expansion Chemistry : Drouillat et al. (2016) explored ring expansion in azetidines, leading to compounds like the target molecule. This study provides essential insights for synthetic chemistry and potential pharmaceutical applications (Drouillat et al., 2016).

  • Ene-Reactions and Chirality Transfer : Noguchi et al. (2000) investigated ene-reactions in compounds related to the target molecule, focusing on chirality transfer. This research is significant for stereoselective synthesis in pharmaceuticals (Noguchi et al., 2000).

  • Nonlinear Optical Response and Film Fabrication : A study by Facchetti et al. (2006) on film fabrication involving pyrrole-pyridine-based compounds offers insights into the nonlinear optical response, relevant in photonics and electronics (Facchetti et al., 2006).

properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c16-11-12-5-8-14(9-12)10-13(17)15-6-3-1-2-4-7-15/h12,16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUDXTHTEYPFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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